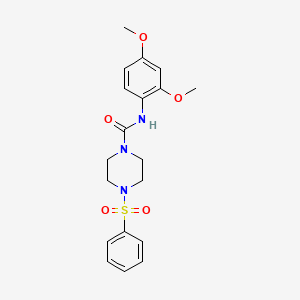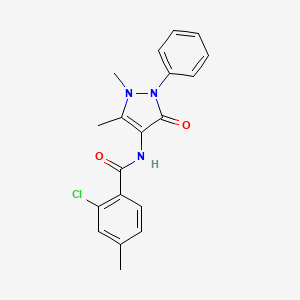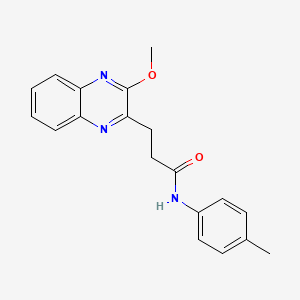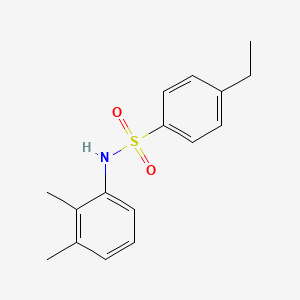
N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, commonly known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was first synthesized in 2004 by Pfizer Inc. as a potential treatment for cancer. PD 0332991 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.
Wirkmechanismus
PD 0332991 works by selectively inhibiting the activity of CDK4/6, which are enzymes that phosphorylate and inactivate the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates cell cycle progression by preventing cells from entering S phase. In cancer cells, the activity of CDK4/6 is often upregulated, leading to hyperphosphorylation and inactivation of Rb. This allows cancer cells to bypass the G1 checkpoint and enter S phase, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, PD 0332991 restores the activity of Rb and blocks cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
PD 0332991 has been shown to have several biochemical and physiological effects in cancer cells. In addition to blocking cell cycle progression, PD 0332991 also induces senescence, a state of irreversible cell cycle arrest that is associated with decreased cell proliferation and increased secretion of growth factors and cytokines. PD 0332991 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This is thought to be due to the ability of PD 0332991 to inhibit the activity of CDK4/6 in endothelial cells, which are the cells that line blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
PD 0332991 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has also been extensively studied in preclinical models of cancer, making it a well-characterized tool compound for studying the role of CDK4/6 in cancer biology. However, there are also some limitations to the use of PD 0332991 in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in animal models. It also has off-target effects on other kinases, such as CDK2 and CDK9, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the development and use of PD 0332991 in cancer research. One area of interest is the identification of biomarkers that can predict response to PD 0332991 therapy. Several studies have shown that the expression of Rb and other cell cycle regulators can influence the sensitivity of cancer cells to PD 0332991. Another area of interest is the combination of PD 0332991 with other cancer treatments, such as immunotherapy and targeted therapy. Preclinical studies have shown that PD 0332991 can enhance the activity of these treatments, leading to improved outcomes in animal models. Finally, there is ongoing research into the development of next-generation CDK4/6 inhibitors that may have improved efficacy and fewer off-target effects than PD 0332991.
Synthesemethoden
PD 0332991 is synthesized through a multi-step process starting with the reaction of 2,4-dimethoxyaniline with p-toluenesulfonyl chloride to form 2,4-dimethoxy-N-(p-toluenesulfonyl)aniline. This compound is then reacted with piperazine and triethylamine to form N-(2,4-dimethoxyphenyl)piperazine. The final step involves the reaction of N-(2,4-dimethoxyphenyl)piperazine with 4-bromophenylsulfonyl chloride to form PD 0332991.
Wissenschaftliche Forschungsanwendungen
PD 0332991 has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4/6, which are enzymes that play a critical role in cell cycle progression. PD 0332991 has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-15-8-9-17(18(14-15)27-2)20-19(23)21-10-12-22(13-11-21)28(24,25)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOQHVFYUUWNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)



![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)
![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)
![N-(3-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5315684.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5315687.png)